N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
The compound "N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as phenylsulfonyl and methoxyethyl groups. For instance, the first paper discusses N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides, which share the phenylsulfonyl component . The second paper describes the synthesis of a compound with a methoxyphenyl moiety . The third paper discusses a benzisoxazole derivative with a phenylmethyl-piperidinyl group, which is structurally related to the piperidinyl part of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of in situ generated intermediates with other chemical entities. For example, the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide involves reacting an in situ generated aryltelluride with N-(2-bromoethyl)phthalimide . Similarly, the synthesis of the compound would likely involve multi-step reactions, including the formation of the oxalamide backbone and subsequent functionalization with the methoxyethyl and phenylsulfonyl piperidinyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and NMR spectroscopy. The first paper provides insights into the stereochemistry and electronic interactions of the phenylsulfinyl propanamides, which could be relevant for understanding the conformational preferences of the compound . The second paper discusses the bond lengths in a related compound, which could inform the expected bond lengths and angles in the oxalamide derivative .
Chemical Reactions Analysis
The related compounds exhibit interesting reactivity. For example, the phthalimide derivative undergoes oxidation by ruthenium(III) chloride, leading to the formation of a novel heterocycle . This suggests that the compound might also undergo interesting transformations when subjected to oxidative conditions or metal-catalyzed reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are influenced by their molecular structures. The presence of intramolecular hydrogen bonds and the solvent polarity affects the stability and conformation of the phenylsulfinyl propanamides . The electronic properties, such as dipole moments, are also significant, as seen in the third paper where the benzisoxazole derivative exhibits good blood-brain permeability . These findings could be extrapolated to predict the solubility, stability, and permeability of the compound .
Scientific Research Applications
Electrochemical Properties and Synthetic Applications
The electrochemical behavior and applications of compounds structurally related to N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide have been explored. For instance, the anodic methoxylation of piperidine derivatives, which are structurally similar to the compound , has been studied, revealing insights into the influence of N-acyl and N-sulfonyl groups on their electrochemical properties. Such studies are crucial for understanding the electrochemical synthesis routes and applications of these compounds in various fields, including medicinal chemistry and material science (Golub & Becker, 2015).
Ionic Liquids and Electrochemical Applications
Research into novel ionic liquids featuring substituted piperidinium cations, such as those related to the chemical structure of interest, underscores their potential in high-voltage applications and electrochemical systems. These compounds' physico-chemical and electrochemical properties have been characterized, demonstrating their promise for use in energy storage and conversion technologies (Savilov et al., 2016).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, closely related to the compound of interest, have been synthesized and evaluated for their α1-adrenergic receptor antagonist activity. These studies contribute to the development of new therapeutic agents with potential applications in treating cardiovascular diseases and other conditions (Rak et al., 2016).
Synthetic Methodologies
The compound's relevance extends to synthetic chemistry, where research on beta-piperidinoethylsulfides, similar in structural motifs, has led to the development of novel synthetic methodologies. These methods facilitate the synthesis of beta-aminoethylsulfones, highlighting the versatility of compounds with piperidine derivatives in creating pharmacologically active molecules (Griffin et al., 2006).
properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-26-14-12-20-18(23)17(22)19-11-10-15-7-5-6-13-21(15)27(24,25)16-8-3-2-4-9-16/h2-4,8-9,15H,5-7,10-14H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFXZSEKMHAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide |
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